molecular formula C21H22N4O2 B11162990 N-[2-(1H-indol-3-yl)ethyl]-6-isopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide

N-[2-(1H-indol-3-yl)ethyl]-6-isopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B11162990
M. Wt: 362.4 g/mol
InChI Key: ZOMVHYMSDGBUIQ-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-3-yl)ethyl]-6-isopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound that features an indole moiety, an isoxazole ring, and a pyridine carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-6-isopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide typically involves the coupling of tryptamine derivatives with isoxazole and pyridine carboxylic acid derivatives. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)ethyl]-6-isopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

N-[2-(1H-indol-3-yl)ethyl]-6-isopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-6-isopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. The indole moiety can interact with serotonin receptors, while the isoxazole and pyridine rings can modulate enzyme activity. These interactions can lead to various biological effects, such as modulation of neurotransmitter release and inhibition of inflammatory pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-indol-3-yl)ethyl]-6-isopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide is unique due to the presence of the isoxazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C21H22N4O2

Molecular Weight

362.4 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C21H22N4O2/c1-12(2)18-10-16(19-13(3)25-27-21(19)24-18)20(26)22-9-8-14-11-23-17-7-5-4-6-15(14)17/h4-7,10-12,23H,8-9H2,1-3H3,(H,22,26)

InChI Key

ZOMVHYMSDGBUIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C(C)C)C(=O)NCCC3=CNC4=CC=CC=C43

Origin of Product

United States

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